molecular formula C18H16FN3OS2 B2519835 (E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 897480-51-2

(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2519835
CAS RN: 897480-51-2
M. Wt: 373.46
InChI Key: LVOKNSVQKZGUEI-VOTSOKGWSA-N
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Description

(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16FN3OS2 and its molecular weight is 373.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Antitumor Properties: A study highlighted the synthesis of compounds with a structure similar to the chemical , demonstrating antimicrobial, antilipase, and antiurease activities. Notably, some compounds exhibited good to moderate activity against test microorganisms, with specific ones showing antiurease and antilipase activity (Başoğlu et al., 2013).
  • Antibacterial and Antiviral Activities: New derivatives were synthesized, showing significant antimicrobial properties. This includes compounds with potent antiviral activities against Tobacco mosaic virus (TMV) and strong antimicrobial effects, with certain derivatives outperforming standard treatments in both antibacterial and antiviral assays (Reddy et al., 2013).
  • Anticancer Potential: Research has focused on synthesizing novel compounds with potential anticancer activities. One such study involved the creation of fluoro substituted benzo[b]pyran compounds, which showed significant anti-lung cancer activity at low concentrations, comparing favorably to standard drugs (Hammam et al., 2005).

Structural Analysis and Drug Design

  • Molecular Structure and Intermolecular Interactions: Investigations into the molecular structures of closely related compounds revealed insights into their conformation and intermolecular interactions, which are crucial for drug design. For instance, studies on the crystal structure of similar compounds showed how subtle changes can influence hydrogen bonding and overall three-dimensional architecture, impacting their biological efficacy (Mahesha et al., 2019).

Synthesis Techniques

  • Microwave-assisted Synthesis: The use of microwave-assisted synthesis techniques has been explored for creating hybrid molecules containing different pharmacophoric elements. This method enhances the efficiency of the synthesis process, allowing for the rapid production of compounds with desired biological activities (Başoğlu et al., 2013).

Antidepressant and Antipsychotic Agents

  • Dual-action Antidepressants: Compounds with dual action at serotonin receptors and serotonin transporter have been developed, showing promise as new classes of antidepressants. These compounds, designed to modulate the serotonergic system effectively, could offer therapeutic benefits for treating depression with potentially improved efficacy and safety profiles (Silanes et al., 2004).

properties

IUPAC Name

(E)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c19-14-4-1-5-15-17(14)20-18(25-15)22-10-8-21(9-11-22)16(23)7-6-13-3-2-12-24-13/h1-7,12H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOKNSVQKZGUEI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(C=CC=C3S2)F)C(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

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